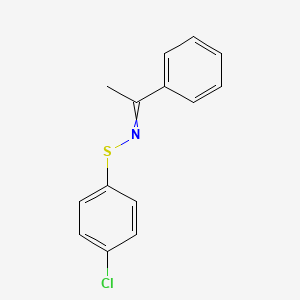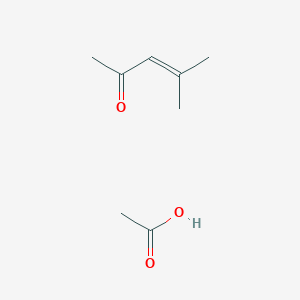
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one is a unique organic compound characterized by its complex structure, which includes three cyclopropyl groups attached to a pentanone backbone
Méthodes De Préparation
The synthesis of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Groups: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment to the Pentanone Backbone: The cyclopropyl groups are then attached to a pentanone backbone through a series of substitution reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the cyclopropyl groups play key roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one can be compared with other similar compounds, such as:
Cyclopropyl Ketones: These compounds share the cyclopropyl group but differ in the rest of their structure.
Hydroxypentanones: These compounds have a similar pentanone backbone but may lack the cyclopropyl groups.
Polycyclic Compounds: These compounds contain multiple rings, similar to the cyclopropyl groups in this compound.
The uniqueness of this compound lies in its combination of cyclopropyl groups and a hydroxylated pentanone backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61571-76-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,5,5-tricyclopropyl-5-hydroxypentan-1-one |
InChI |
InChI=1S/C14H22O2/c15-13(10-3-4-10)2-1-9-14(16,11-5-6-11)12-7-8-12/h10-12,16H,1-9H2 |
Clé InChI |
NFXGCXHIHISDJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CCCC(C2CC2)(C3CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


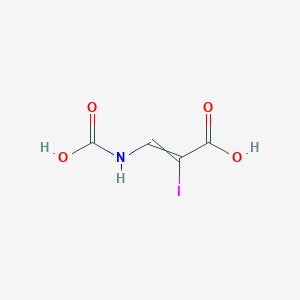

![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
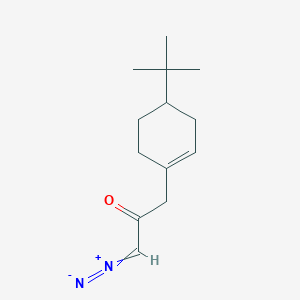

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
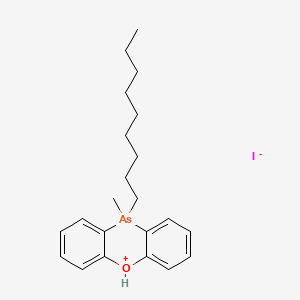
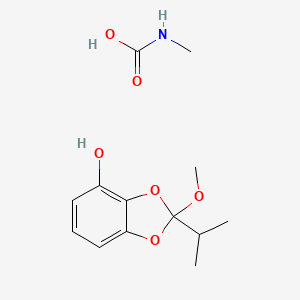
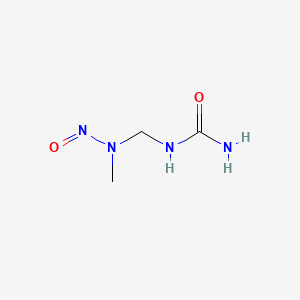
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

